2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Description
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.4]nonane core substituted with a methoxymethyl group at position 4 and a chloro-substituted propan-1-one moiety at position 2.
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-10(14)12(16)15-7-11(8-17-2)13(9-15)5-3-4-6-13/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEZBGAHUXLFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCCC2)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a synthetic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry. Its molecular formula is C13H22ClNO2, and it has a molecular weight of 259.77 g/mol. The compound's distinctive features, including the presence of a chloro group and a methoxymethyl substituent, suggest potential biological activities that merit investigation.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The azaspiro framework provides a three-dimensional conformation that may influence its interactions with biological targets. The specific arrangement of functional groups can enhance binding affinity to enzymes and receptors, potentially modulating various metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClNO2 |
| Molecular Weight | 259.77 g/mol |
| CAS Number | 2097994-71-1 |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Enzyme Modulation : The compound may interact with various enzymes, influencing their activity and thus affecting metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest potential antioxidant activities, which could provide protective effects against oxidative stress.
- Pharmacological Potential : Given its structural characteristics, the compound may possess therapeutic properties relevant to various medical conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
- Enzyme Interaction Studies : Research has shown that similar spirocyclic compounds can exhibit significant binding affinities to target enzymes, leading to altered enzymatic activity and metabolic regulation. These findings suggest that this compound may similarly modulate enzyme functions.
- Antioxidant Activity : In vitro studies on related compounds have demonstrated their ability to scavenge free radicals, indicating potential applications in preventing oxidative damage in cells. This activity is particularly relevant for conditions characterized by oxidative stress.
- Pharmacological Applications : Investigations into the pharmacological properties of similar compounds have revealed their potential as anti-inflammatory agents, neuroprotective drugs, and anticancer therapies. These applications highlight the importance of further research on this compound in drug development.
Comparison with Similar Compounds
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
- Structural Difference : Replaces the methoxymethyl group with a hydroxymethyl (-CH2OH) substituent.
- Impact on Properties: Polarity: Increased polarity due to the hydroxyl group, leading to higher solubility in polar solvents (e.g., water, ethanol) compared to the methoxymethyl analog . Reactivity: The hydroxyl group is prone to hydrogen bonding and oxidation, making it less stable under acidic or oxidative conditions.
- Research Findings : Hydroxymethyl derivatives are often intermediates in drug synthesis but may exhibit reduced bioavailability due to rapid metabolism .
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
- Structural Difference: Chlorine is positioned at the 3-carbon of the propanone chain instead of the 2-carbon.
- Steric Effects: May influence binding to biological targets due to spatial arrangement differences .
3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
- Structural Difference: Substitutes chlorine with an amino (-NH2) group.
- Impact on Properties: Solubility: The amino group enhances water solubility via hydrogen bonding. Biological Activity: Amino derivatives are explored as intermediates in CNS-targeted drug synthesis due to their ability to form hydrogen bonds with receptors . Physical Data: Molecular weight = 240.34 g/mol; Boiling point = 392.0 ± 17.0 °C; Storage = -20°C for long-term stability .
4-(2-Azaspiro[4.4]nonan-2-yl)-1-(4-fluorophenyl)butan-1-one
- Structural Difference: Replaces the chloro-propanone group with a 4-fluorophenyl butanone chain.
- Impact on Properties: Solubility: Fluorine’s electronegativity increases polarity, enhancing solubility in polar organic solvents (e.g., DMSO, methanol) . Therapeutic Potential: Fluorophenyl derivatives are investigated for neurological applications due to their ability to cross the blood-brain barrier .
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one (Target) | C13H22ClNO2 | 259.74 (calculated) | Not available | Methoxymethyl, 2-chloro |
| 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one | C12H20ClNO2 | 245.74 | Not available | Hydroxymethyl, 2-chloro |
| 3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one | C13H24N2O2 | 240.34 | 392.0 ± 17.0 | Methoxymethyl, 3-amino |
| 4-(2-Azaspiro[4.4]nonan-2-yl)-1-(4-fluorophenyl)butan-1-one | C15H20FNO | 261.33 | Not available | 4-fluorophenyl, butanone |
Research Findings and Hypotheses
- Anticonvulsant Potential: N-phenylamino derivatives of 2-azaspiro[4.4]nonane exhibit anticonvulsant properties in rodent models, suggesting the target compound’s spirocyclic core may confer similar activity .
- Substituent Effects : The methoxymethyl group likely enhances metabolic stability compared to hydroxymethyl analogs, while the chloro group may increase electrophilicity, affecting receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
